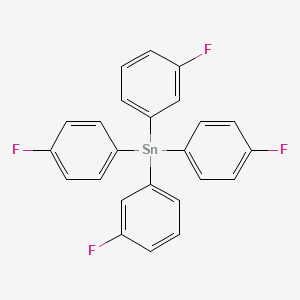
Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane is a chemical compound with the molecular formula C24H14F4Sn It is a type of organotin compound, which means it contains tin (Sn) bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluorophenyl)bis(4-fluorophenyl)stannane typically involves the reaction of 3-fluorophenyl and 4-fluorophenyl derivatives with a tin precursor. One common method is the Stille coupling reaction, where organotin compounds are formed by coupling aryl halides with organotin reagents in the presence of a palladium catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes
Temperature: 50-100°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents
Substitution: Halogenating agents or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Wirkmechanismus
The mechanism of action of bis(3-fluorophenyl)bis(4-fluorophenyl)stannane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-chlorophenyl)bis(4-chlorophenyl)stannane
- Bis(3-bromophenyl)bis(4-bromophenyl)stannane
- Bis(3-iodophenyl)bis(4-iodophenyl)stannane
Uniqueness
Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Eigenschaften
CAS-Nummer |
62980-97-6 |
|---|---|
Molekularformel |
C24H16F4Sn |
Molekulargewicht |
499.1 g/mol |
IUPAC-Name |
bis(3-fluorophenyl)-bis(4-fluorophenyl)stannane |
InChI |
InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h2*2-5H;2*1-2,4-5H; |
InChI-Schlüssel |
SGVIKPPPQBJDAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
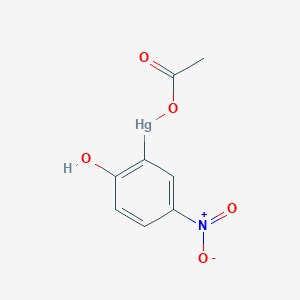
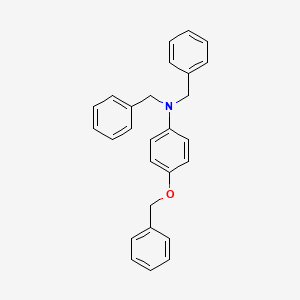
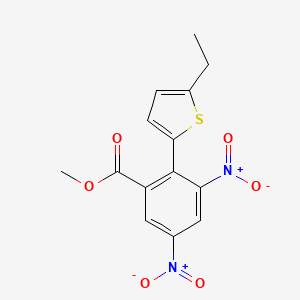
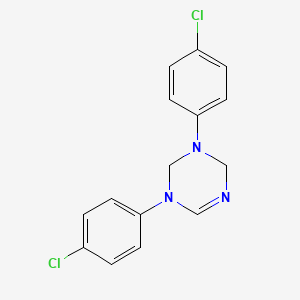

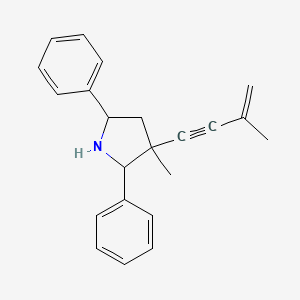
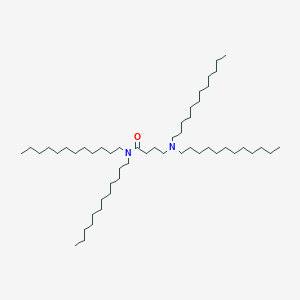
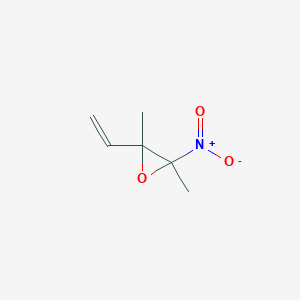
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
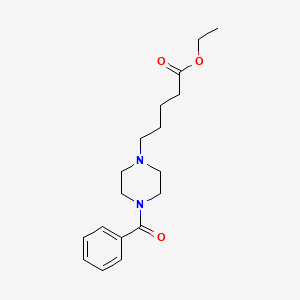

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

